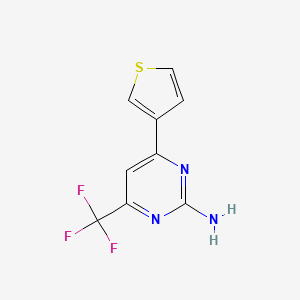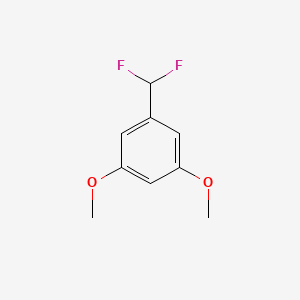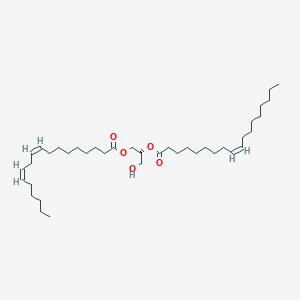
3-Linoleoyl-2-oleoyl-sn-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Linoleoyl-2-oleoyl-sn-glycerol is a diacylglycerol where the oleoyl and linoleoyl groups are attached to the second and third positions of the glycerol backbone, respectively . This compound is a type of triacylglycerol, which is a major component of natural fats and oils. It is known for its role in various biological processes and its presence in different types of vegetable oils.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-linoleoyl-2-oleoyl-sn-glycerol typically involves the esterification of glycerol with linoleic and oleic acids. One common method is to react glycerol with linoleic acid and oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods. Lipases are often used to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product .
化学反应分析
Types of Reactions
3-Linoleoyl-2-oleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and free fatty acids.
Transesterification: This reaction involves the exchange of ester groups between molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Transesterification: Methanol, ethanol, and sodium methoxide as a catalyst.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Transesterification: Methyl esters or ethyl esters of fatty acids and glycerol.
科学研究应用
3-Linoleoyl-2-oleoyl-sn-glycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triacylglycerols in various chemical reactions.
Biology: This compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: It is used in the production of biodiesel and as an ingredient in cosmetics and food products.
作用机制
The mechanism of action of 3-linoleoyl-2-oleoyl-sn-glycerol involves its interaction with various enzymes and receptors in the body. It can act as a substrate for lipases, which hydrolyze it to release free fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and lipid signaling .
相似化合物的比较
Similar Compounds
1-Linoleoyl-2-oleoylglycerol: This compound has a similar structure but with the linoleoyl and oleoyl groups attached to different positions on the glycerol backbone.
1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol: This compound features myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively.
1-Palmitoyl-2-linoleoyl-sn-glycerol: This compound has palmitic acid and linoleic acid attached to the glycerol backbone.
Uniqueness
3-Linoleoyl-2-oleoyl-sn-glycerol is unique due to its specific arrangement of fatty acid groups, which influences its physical and chemical properties. This arrangement affects its behavior in biological systems and its reactivity in chemical processes .
属性
分子式 |
C39H70O5 |
|---|---|
分子量 |
619.0 g/mol |
IUPAC 名称 |
[(2R)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m1/s1 |
InChI 键 |
FQNNBQJKEBDPQS-VCAYUJMESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


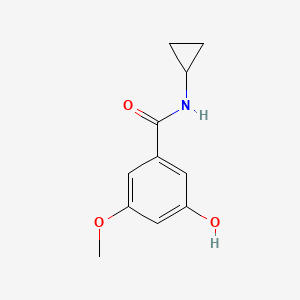
![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)

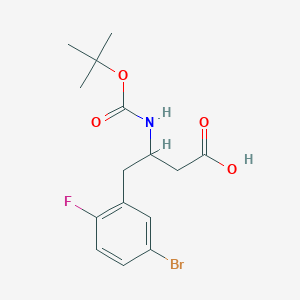
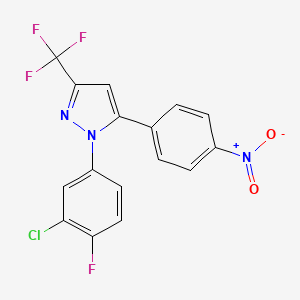
![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)

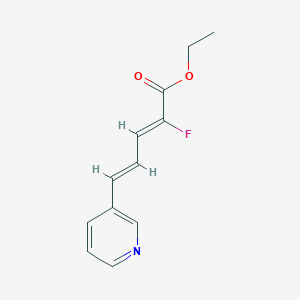


![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)

